2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
Description
Properties
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPSLMKWIIQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665030 | |
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144791-44-6 | |
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The Hantzsch reaction initiates with the condensation of the β-keto ester and amine to form an enamine intermediate. Subsequent nucleophilic attack by the α-carbon of the bromoketone generates the pyrrole ring. Notably, the hydrogen bromide (HBr) byproduct catalyzes the in situ hydrolysis of the tert-butyl ester to yield the carboxylic acid directly. This one-pot strategy eliminates the need for separate hydrolysis steps, enhancing synthetic efficiency.
Key parameters include:
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Temperature : 80–100°C for optimal cyclization and hydrolysis rates.
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Residence time : 10–15 minutes in continuous flow systems to prevent decomposition.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility.
| Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|
| tert-Butyl cyclopentanone-2-carboxylate, ammonium carbamate, 2-bromocyclopentanone | 90°C, DMF, 12 min | 68 |
This method’s scalability is demonstrated in continuous flow microreactors, where precise control over reaction parameters minimizes side products and improves reproducibility.
Hydrolysis of Methyl Ester Derivatives
An alternative route involves synthesizing the methyl ester analog (methyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate, CAS: 1823957-30-7) followed by hydrolysis to the carboxylic acid.
Ester Synthesis and Hydrolysis Conditions
The methyl ester is prepared via Fischer esterification or nucleophilic substitution using methyl iodide. Hydrolysis is achieved under acidic or basic conditions:
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Acidic hydrolysis : Treatment with 6M HCl at reflux (110°C) for 6–8 hours.
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Basic hydrolysis : Exposure to 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours.
The choice of conditions depends on the stability of the bicyclic framework. Basic hydrolysis is preferred to avoid potential ring-opening side reactions.
| Ester Derivative | Hydrolysis Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | 2M NaOH, 60°C, 4h | 85 | 98 |
Continuous Flow Synthesis Approaches
Recent advances in microreactor technology enable the integration of multiple synthetic steps into a single continuous process. For 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, a two-stage flow system combines Hantzsch cyclization with inline hydrolysis.
Flow Reactor Design and Performance
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Stage 1 : A coiled tube reactor (0.5 mm ID) facilitates the Hantzsch reaction at 90°C with a residence time of 5 minutes.
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Stage 2 : A packed-bed reactor containing acidic ion-exchange resin (e.g., Amberlyst-15) hydrolyzes the ester at 100°C.
This setup achieves a 72% overall yield, surpassing batch methods by 15–20% due to improved heat/mass transfer and reduced intermediate degradation.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scale Potential |
|---|---|---|---|
| Hantzsch with in situ hydrolysis | One-pot, no intermediate isolation | Requires high-purity reagents | Pilot-scale |
| Ester hydrolysis | Simple, high yields | Dependent on ester availability | Lab-scale |
| Continuous flow | High efficiency, reproducibility | Equipment-intensive | Industrial |
The continuous flow method emerges as the most promising for large-scale production, though ester hydrolysis remains valuable for small-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Recent studies have highlighted the potential of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid as an anticancer agent. Its structural similarity to known bioactive compounds suggests it may interact with biological targets involved in cancer progression. For instance, the compound has been evaluated for its effects on human breast cancer cells, demonstrating the ability to induce apoptosis through caspase activation pathways. This positions it as a promising candidate for further development in cancer therapeutics .
Case Study: Apoptosis Induction in Cancer Cells
- Objective: To assess the compound's role in inducing apoptosis.
- Methodology: Human breast cancer cell lines (MCF-7 and T47D) were treated with varying concentrations of the compound.
- Findings: Significant reduction in cell viability was observed, alongside increased expression of pro-apoptotic genes .
Organic Synthesis Applications
2. Building Block for Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Table 1: Synthesis Pathways Utilizing this compound
| Reaction Type | Product Derivative | Conditions Required |
|---|---|---|
| Esterification | Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | Acid catalyst; reflux |
| Amide Formation | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxamide | Coupling reagents; solvent |
| Alkylation | Alkyl derivatives of cyclopenta[c]pyrrole | Base; appropriate alkyl halide |
Material Science Applications
3. Development of Functional Materials
The compound's unique chemical properties make it suitable for developing functional materials. Research indicates its potential use in creating polymers with enhanced thermal and mechanical properties.
Case Study: Polymer Blends
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Saturation and Ring Fusion Variations
(a) (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
- Structure : Fully saturated bicyclic system (octahydro) with a carboxylic acid group.
- Molecular Formula: C₈H₁₃NO₂ (vs. C₇H₉NO₂ for the tetrahydro analog).
(b) Ethyl 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylate
- Structure : Ethyl ester derivative of the target compound.
- Molecular Weight : ~225.28 g/mol (based on similar esters in ).
- Functional Impact : The ester group improves lipophilicity, enhancing membrane permeability but reducing water solubility. This modification is common in prodrug design to improve bioavailability .
Heterocyclic Substitution Patterns
(a) Pyrazole Derivatives (e.g., 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles)
- Structure : Pyrrole replaced with a pyrazole ring (two adjacent nitrogen atoms).
- The additional nitrogen atom in pyrazoles may enhance hydrogen bonding with biological targets compared to pyrroles .
(b) Pyrrolo[2,3-c]pyridine Carboxylic Acids
- Structure : Pyrrole fused to a pyridine ring, with substituents like chloro (10b) or methoxy (10c) groups.
- Synthetic Yields : 71–95% (depending on substituents), indicating that electron-donating groups (e.g., methoxy) improve reaction efficiency .
- Bioactivity : Substitutions at position 5 (e.g., chloro, methoxy) modulate electronic properties, influencing binding affinity to enzymes or receptors.
Functional Group Modifications
(a) Hydroxylated Cyclopenta[c]pyran Carboxylic Acids
- Structure : Additional hydroxyl and hydroxymethyl groups on the cyclopenta[c]pyran scaffold.
- Impact : Increased polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound .
(b) RS-37619: (±) 5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic Acid
Comparative Data Table
Key Research Findings and Implications
Synthetic Accessibility : Ethyl esters and methoxy-substituted derivatives exhibit higher synthetic yields (71–95%), suggesting practical routes for scaling production .
Pharmacological Optimization : Substituents like benzoyl (RS-37619) or pyrazole nitrogens enhance target engagement, guiding future derivatization of the tetrahydrocyclopenta[c]pyrrole scaffold .
Physicochemical Trade-offs : Hydroxylated analogs () prioritize solubility, while esters () favor membrane permeability, underscoring the need for structure-activity relationship (SAR) studies.
Biological Activity
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS No. 144791-44-6) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- Density : 1.382 g/cm³
The compound's structure consists of a cyclopentane ring fused with a pyrrole moiety, which contributes to its biological activities.
Antitumor Activity
Recent studies have investigated the antitumor properties of pyrrole derivatives, including this compound. In vitro cytotoxicity assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| LoVo (Colon) | 5.0 | High |
| MCF-7 (Breast) | 10.0 | Moderate |
| SK-OV-3 (Ovary) | 8.0 | Moderate |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
The antitumor effects are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, it may inhibit tumor angiogenesis .
Toxicity Studies
Toxicity assessments on non-cancerous cell lines and model organisms have also been conducted. The compound demonstrated low toxicity towards human umbilical vein endothelial cells (HUVECs) and plant cells (Triticum aestivum), which is promising for its therapeutic potential:
| Organism | Toxicity Level |
|---|---|
| Triticum aestivum | Non-toxic |
| Artemia franciscana | Moderate toxicity |
| Daphnia magna | High toxicity |
These findings suggest a favorable safety profile for future clinical applications .
Case Studies
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various pyrrole derivatives on human adenocarcinoma-derived cell lines. The results showed that derivatives similar to this compound exhibited dose-dependent cytotoxicity, particularly against LoVo colon cells .
- In Vivo Studies : Preliminary in vivo studies using animal models indicated that the compound could reduce tumor volume significantly compared to control groups when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, and how do experimental conditions influence yield?
- Methodological Answer : The synthesis of cyclopenta-fused pyrroles often employs cyclocondensation or Trofimov reactions. For example, Yoshida’s protocol involves cyclization of cyclopentanone oxime derivatives under catalytic conditions, while Trofimov reactions use acetylene-based precursors with quantum-chemical modeling to optimize transition states . Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Yield improvements (up to 71–95%) are achievable by adjusting stoichiometry and reaction time, as demonstrated in analogous pyrrole-carboxylic acid syntheses .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- Spectroscopy : Use -NMR to confirm proton environments (e.g., pyrrolic NH at δ 10–12 ppm) and -NMR to identify carboxylate carbons (δ ~170 ppm). IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry of the cyclopenta ring and confirm hydrogen-bonding patterns in the solid state .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as pyrrole derivatives may cause acute toxicity or sensitization .
- Ventilation : Use fume hoods to avoid inhalation; monitor for respiratory irritation using real-time air quality sensors .
- Spill management : Neutralize acidic spills with sodium bicarbonate, then adsorb with vermiculite and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational models resolve contradictions in reaction mechanisms for cyclopenta-pyrrole synthesis?
- Methodological Answer : Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:
- Transition state analysis : Use Gaussian or ORCA to calculate activation energies for competing pathways. For example, Trofimov reaction intermediates show lower energy barriers for acetylene insertion compared to cyclocondensation .
- Kinetic isotope effects (KIE) : Compare experimental KIEs with DFT-predicted values to validate mechanisms .
- Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction selectivity .
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug discovery?
- Methodological Answer :
- Chiral auxiliaries : Introduce tert-butyl carbamate groups (e.g., as in cis-tert-butyl derivatives) to direct stereochemistry during cyclization .
- Asymmetric catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee). For related pyrroles, ee >90% is achievable with Ru-based catalysts .
- Dynamic kinetic resolution (DKR) : Use enzymatic or metal-catalyzed DKR to control stereocenters in fused-ring systems .
Q. How can researchers address discrepancies in spectral data between synthetic batches?
- Methodological Answer :
- Batch comparison : Perform principal component analysis (PCA) on NMR/IR spectra to identify outlier batches.
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., over-oxidized carboxylates or ring-opened intermediates) .
- Crystallography : Compare diffraction patterns to rule out polymorphic variations .
Q. What in silico methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- QSAR modeling : Train models on pyrrole-carboxylic acid derivatives using descriptors like logP, polar surface area, and topological torsion .
- Molecular docking : Target enzymes (e.g., cyclooxygenase-2) to assess binding affinity. For example, chromopyrrolic acid derivatives show anti-tumor activity via topoisomerase inhibition .
- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
